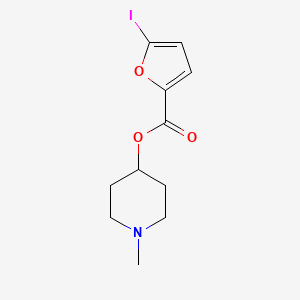![molecular formula C23H29N3O3S B6134955 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6134955.png)
1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain. DSP-4 has been used to study the role of the noradrenergic system in various physiological and pathological conditions.
作用机制
1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a selective neurotoxin that targets noradrenergic neurons in the brain. It is taken up by noradrenergic neurons via the norepinephrine transporter (NET) and causes the depletion of norepinephrine (NE) in these neurons. This results in the degeneration of noradrenergic neurons, leading to a decrease in NE levels in the brain.
Biochemical and Physiological Effects:
The depletion of NE in the brain caused by 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has several biochemical and physiological effects. Some of these effects include:
1. Decreased locomotor activity: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine causes a decrease in locomotor activity in animals.
2. Decreased heart rate: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine causes a decrease in heart rate in animals.
3. Decreased blood pressure: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine causes a decrease in blood pressure in animals.
4. Increased anxiety: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine causes an increase in anxiety-like behavior in animals.
实验室实验的优点和局限性
1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective neurotoxicity: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a useful tool for studying the noradrenergic system.
2. Reversible effects: The effects of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine on noradrenergic neurons are reversible, allowing for the study of the recovery process.
3. Low cost: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is relatively inexpensive, making it accessible to many researchers.
Some of the limitations of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine include:
1. Species differences: The effects of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine may vary between different species, making it important to choose the appropriate animal model for the study.
2. Non-specific effects: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine may have non-specific effects on other neurotransmitter systems, making it important to control for these effects in the study.
3. Ethical considerations: The use of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine in animal studies raises ethical considerations, and researchers must follow appropriate guidelines and regulations.
未来方向
There are several future directions for the use of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine in scientific research. Some of these include:
1. Development of new animal models: New animal models can be developed to study the effects of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine on different physiological and pathological conditions.
2. Investigation of the recovery process: Further studies can be conducted to investigate the recovery process after 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine-induced noradrenergic neuron degeneration.
3. Exploration of the non-specific effects: The non-specific effects of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine on other neurotransmitter systems can be further explored to better understand its mechanism of action.
4. Development of new neuroprotective agents: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine-induced noradrenergic neuron degeneration can be used as a model to develop new neuroprotective agents.
Conclusion:
In conclusion, 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a selective neurotoxin that has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. Its mechanism of action involves the depletion of NE in noradrenergic neurons, leading to their degeneration. 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine involves several steps. The first step is the synthesis of 1-(2,3-dimethylphenyl)piperazine, which is then reacted with 3-(1-pyrrolidinylsulfonyl)benzoyl chloride to yield 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine. The yield of 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is typically around 50%.
科学研究应用
1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used in various scientific research studies to investigate the role of the noradrenergic system in different physiological and pathological conditions. Some of the research areas where 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used include:
1. Alzheimer's disease: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used to study the role of the noradrenergic system in the pathogenesis of Alzheimer's disease.
2. Depression: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used to investigate the role of the noradrenergic system in depression.
3. Attention deficit hyperactivity disorder (ADHD): 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used to study the role of the noradrenergic system in ADHD.
4. Stress: 1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used to investigate the role of the noradrenergic system in stress.
属性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-18-7-5-10-22(19(18)2)24-13-15-25(16-14-24)23(27)20-8-6-9-21(17-20)30(28,29)26-11-3-4-12-26/h5-10,17H,3-4,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJNYJRCGRMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dimethylphenyl)piperazin-1-yl][3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-5-oxopentanoate](/img/structure/B6134875.png)
![ethyl 5-[(2-{5-[(methylamino)carbonyl]-2-thienyl}-1-pyrrolidinyl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B6134880.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6134904.png)
![2-amino-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134907.png)
![3-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6134909.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6134911.png)
![2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134925.png)
![2-(1-(cyclohexylmethyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134929.png)
![2-amino-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134943.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6134950.png)
![(3R*,4R*)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6134967.png)

![cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B6134979.png)